propyl glycinate
CAS No.: 13048-65-2
Cat. No.: VC14368998
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13048-65-2 |
|---|---|
| Molecular Formula | C5H11NO2 |
| Molecular Weight | 117.15 g/mol |
| IUPAC Name | propyl 2-aminoacetate |
| Standard InChI | InChI=1S/C5H11NO2/c1-2-3-8-5(7)4-6/h2-4,6H2,1H3 |
| Standard InChI Key | XNOLRFVMWOSFSK-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC(=O)CN |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Propyl glycinate is characterized by the substitution of glycine’s amino group with a propyl chain, yielding the IUPAC name glycine propyl ester. The condensed formula reflects its esterification, where the glycine carboxyl group binds to a propyl alcohol moiety . The planar structure facilitates interactions in both aqueous and organic phases, a trait leveraged in synthetic chemistry.
Stereochemical Considerations
Unlike chiral amino acids, propyl glycinate lacks stereocenters due to glycine’s inherent symmetry. This simplifies its synthesis and purification, avoiding the need for enantiomeric resolution .
Synthesis Methods
Classical Esterification
The most straightforward route involves glycine’s reaction with propanol under acidic catalysis:
This method, while efficient, often requires excess alcohol and prolonged refluxing to drive equilibrium .
Advanced Green Chemistry Approaches
Recent innovations adapt liquid-phase peptide synthesis (LPPS) principles for ester production. Sampaio-Dias et al. demonstrated a one-pot protocol using ethyl acetate as a solvent, achieving 95% yield with minimal waste . The method replaces hazardous solvents like dichloromethane, aligning with sustainable chemistry goals .
LPPS Optimization
Key steps include:
-
Activation of glycine with succinimidyl esters.
-
Sequential coupling with propanol via phosphonium reagents (e.g., PyBOP).
Physicochemical Properties
Table of Key Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 117.15 g/mol | |
| Solubility in Water | Moderate (estimated 50–100 mg/mL) | |
| LogP (Partition Coeff.) | ~0.8 (predicted) | |
| Stability | Hydrolyzes in acidic/basic media |
Thermal Behavior
While specific melting/boiling points are unreported, analogous glycine esters decompose near 150–200°C, suggesting similar thermal sensitivity .
Applications in Industry and Research
Pharmaceutical Intermediates
Propyl glycinate serves as a precursor in peptidomimetic drug design. Its ester group enables facile conjugation, as seen in Glypromate analogs for neurodegenerative therapies .
Material Science
In polymer chemistry, glycine esters act as monomers for biodegradable polyesters, though propyl glycinate’s utility here remains underexplored .
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